molecular formula C9H6ClF2N3 B1467493 4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole CAS No. 1247578-84-2

4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole

Cat. No.: B1467493
CAS No.: 1247578-84-2
M. Wt: 229.61 g/mol
InChI Key: USVAJICHJIPWNC-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, where a suitable precursor is treated with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chloromethyl and difluorophenyl groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole: Lacks the difluorophenyl group, which may result in different chemical and biological properties.

    4-(bromomethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.

    4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole: Has a different substitution pattern on the phenyl ring, potentially leading to variations in its properties.

Uniqueness

The unique combination of the chloromethyl and difluorophenyl groups in 4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole imparts distinct chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-1-(2,5-difluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF2N3/c10-4-7-5-15(14-13-7)9-3-6(11)1-2-8(9)12/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVAJICHJIPWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2C=C(N=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole
Reactant of Route 4
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4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole

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